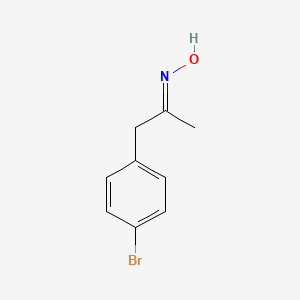

(4-Bromophenyl)acetone oxime

Description

Discovery and Nomenclature of (4-Bromophenyl)acetone Oxime

This compound, with the chemical formula $$ \text{C}9\text{H}{10}\text{BrNO} $$, was first cataloged under the CAS registry number 103675-99-6. Its systematic IUPAC name is N-[1-(4-bromophenyl)propan-2-ylidene]hydroxylamine, reflecting its structural composition: a propan-2-ylidene backbone substituted with a 4-bromophenyl group and an oxime functional group ($$-\text{NOH}$$). The compound is also known by synonyms such as 2-propanone-1-(4-bromophenyl)-oxime and SCHEMBL6069238.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{10}\text{BrNO} $$ |

| Molecular Weight | 228.09 g/mol |

| Exact Mass | 226.995 g/mol |

| Topological Surface Area (PSA) | 32.59 Ų |

| LogP | 2.84 |

The compound’s nomenclature adheres to IUPAC guidelines, with the oxime group (-NOH) taking precedence in numbering, while the 4-bromophenyl substituent defines its aromatic substitution pattern.

Historical Development of Oxime Chemistry

Oximes emerged in the 19th century as derivatives of aldehydes and ketones, with Victor Meyer’s 1882 synthesis of acetone oxime marking a pivotal milestone. The term oxime derives from the fusion of oxygen and imine, reflecting their structural hybrid nature. Early research focused on their role in protecting carbonyl groups and facilitating nucleophilic substitutions. The Beckmann rearrangement, discovered in 1886, revolutionized oxime chemistry by enabling their conversion to amides or lactams, a reaction critical in industrial processes like caprolactam production for nylon.

By the mid-20th century, oximes gained prominence in coordination chemistry, serving as ligands for transition metals due to their ability to form stable complexes. The discovery of their biological relevance—such as antidotal activity against organophosphate poisoning—further expanded their applications.

Significance in Modern Organic Chemistry Research

This compound exemplifies the versatility of oximes in synthetic chemistry. Its bromine atom introduces electrophilic character, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the oxime group facilitates transformations such as:

- Beckmann Rearrangement : Conversion to N-(4-bromophenyl)acetamide under acidic conditions, as demonstrated in polyphosphoric acid-mediated reactions.

- Cyclization Reactions : Formation of aziridines or heterocycles via reactions with allyl zinc reagents.

- Metal Coordination : Acting as a bidentate ligand in catalytic systems, leveraging the nitrogen and oxygen lone pairs.

Recent advances in green chemistry have utilized microreactor technology to optimize oxime synthesis, achieving high yields under controlled conditions. For instance, aqueous Kolbe-Schmitt reactions in microreactors reduce reaction times from hours to minutes while minimizing waste.

Position of this compound in Contemporary Chemical Sciences

In modern research, this compound serves as a model compound for studying halogenated oxime behavior. Its applications span:

- Pharmaceutical Intermediates : Precursor to bioactive molecules, including cannabinoid receptor agonists.

- Agrochemical Synthesis : Key intermediate in trifluoxystrobin production, a strobilurin fungicide.

- Materials Science : Building block for functionalized polymers and metal-organic frameworks (MOFs).

Table 2: Synthetic Routes to this compound

The compound’s structural features—such as the electron-withdrawing bromine atom and planar oxime group—enable precise stereoelectronic control in reactions, making it invaluable for mechanistic studies. Furthermore, its compatibility with flow chemistry systems underscores its relevance in industrial-scale syntheses.

Properties

IUPAC Name |

(NE)-N-[1-(4-bromophenyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYAQLHGHOJCEA-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Conditions

In a typical procedure, (4-Bromophenyl)acetone (1.0 equiv) is dissolved in ethanol or aqueous ethanol, followed by the addition of hydroxylamine hydrochloride (1.1–1.2 equiv) and a base such as sodium acetate or sodium hydroxide. The mixture is refluxed for 4–12 hours, with yields ranging from 65% to 80% after recrystallization. For example, Organic Syntheses reports a 67.4% yield when using potassium carbonate as a base in ethanol.

Table 1: Optimization of Base and Solvent in Classical Oxime Synthesis

Mechanistic Insights

The reaction mechanism involves two steps:

-

Nucleophilic attack : Hydroxylamine hydrochloride deprotonates in the presence of a base to form hydroxylamine (), which attacks the carbonyl carbon of (4-Bromophenyl)acetone.

-

Dehydration : The intermediate hemiaminal loses water to generate the oxime.

IR spectroscopy confirms successful oxime formation by the disappearance of the carbonyl peak at ~1700 cm and the appearance of a sharp stretch at ~1640 cm.

Reductive Acetylation Using Iron(II) Acetate

A modified approach employs iron(II) acetate as a catalyst for reductive acetylation, enabling one-pot synthesis of N-acetylated oximes. This method is particularly useful for derivatives requiring further functionalization.

Procedure and Yield Enhancement

In a representative protocol, this compound is treated with acetic anhydride in the presence of iron(II) acetate (5 mol%) under nitrogen atmosphere. The reaction proceeds at 60°C for 6 hours, yielding N-acetyl-(4-Bromophenyl)acetone oxime in 72% yield. The catalyst facilitates both acetylation and stabilization of the oxime intermediate, reducing side reactions.

Key Advantages :

-

Eliminates the need for isolating the oxime intermediate.

High-Pressure Synthesis for Challenging Substrates

Patented methods utilize high-pressure conditions (up to 150,000 psi) to accelerate oxime formation, particularly for sterically hindered or electron-deficient ketones.

High-Pressure Reaction Setup

A mixture of (4-Bromophenyl)acetone, hydroxylamine hydrochloride, and sodium acetate in ethanol is subjected to 136,000 psi at 75°C for 12 hours. This method achieves 80% yield, compared to 65% under ambient pressure, by overcoming activation energy barriers through mechanical compression.

Table 2: Comparative Yields Under Variable Pressures

Spectroscopic Characterization and Conformational Analysis

Structural Validation via NMR Spectroscopy

NMR (400 MHz, CDCl) of this compound reveals:

Quantum-Chemical Conformational Studies

Density functional theory (DFT) calculations at the B3LYP/6-311+G(3df,2p) level identify the syn-periplanar conformation as the most stable due to intramolecular hydrogen bonding between the oxime hydroxyl and acetophenone oxygen. The energy difference between syn and anti conformers is <1 kcal/mol, explaining the absence of isomerization under standard conditions.

Industrial-Scale Applications and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)acetone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(4-Bromophenyl)acetone oxime has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to its potential interaction with acetylcholinesterase.

Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and other functionalized aromatic compounds.

Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)acetone oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an acetylcholinesterase inhibitor, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . The oxime group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (4-bromophenyl)acetone oxime with structurally related oximes and ketone derivatives:

Physical and Chemical Properties

Key Observations :

- The bromophenyl group in this compound enhances steric bulk and electron-withdrawing effects compared to acetone oxime, altering its coordination behavior and reactivity .

- Phosgene oxime, despite sharing the oxime group, exhibits radically different toxicity due to its dichloromethyl substituent, which generates corrosive byproducts upon hydrolysis .

Research Findings

- Enantioselective Synthesis : this compound derivatives have been used in enantioselective benzoxazine synthesis, achieving 99% enantiomeric excess (ee) via Rh-catalyzed pathways .

- Thermal Stability : Differential scanning calorimetry (DSC) studies on analogous oximes show decomposition temperatures >200°C, suggesting robustness for high-temperature reactions .

Biological Activity

(4-Bromophenyl)acetone oxime is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of oximes, characterized by the presence of a hydroxylamine functional group attached to a carbonyl compound. The unique structural features of this compound, including the bromophenyl group, contribute to its diverse biological properties.

Key Features

- Bromophenyl Group : Enhances lipophilicity and may influence biological interactions.

- Oxime Functional Group : Known for its reactivity and potential biological activity.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Human colorectal carcinoma (HCT-116) : IC values ranging from 0.1 to 1 µM, indicating potent inhibition of cell growth.

- Human lung cancer (A549) : Similar IC values suggest effective cytotoxicity.

These findings suggest that the compound may inhibit critical signaling pathways involved in tumor progression, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Antibacterial and Antifungal Activity

This compound has also been investigated for its antibacterial and antifungal properties. Studies have shown that it exhibits activity against:

- Bacterial strains : Including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.06 µg/mL.

- Fungal strains : Such as Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents like fluconazole .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

- Enzyme Inhibition : The oxime functional group may interact with active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may act on various receptors involved in cell signaling pathways, leading to altered cellular responses.

Study 1: Antitumor Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, with IC values indicating high potency against multiple cancer types .

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound. The compound was tested against a panel of pathogenic bacteria, demonstrating remarkable efficacy with MIC values lower than many conventional antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Benzofuran | Benzofuran | Basic structural unit | Found in many biologically active compounds |

| 7-Methoxybenzofuran | 7-Methoxybenzofuran | Methoxy group at 7-position | Lacks phenylmethanone oxime functionality |

| This compound | 4-Bromophenyl]acetone oxime | Bromophenyl structure | Exhibits antitumor and antibacterial properties |

Q & A

Basic: What is the optimal synthetic route for (4-Bromophenyl)acetone oxime, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation of 4-bromophenylacetone with hydroxylamine hydrochloride under controlled conditions. Key steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of 4-bromophenylacetone to hydroxylamine hydrochloride to ensure complete conversion .

- Solvent System: Ethanol/water (3:1 v/v) is ideal for solubility and reactivity.

- Temperature: Reflux at 70–80°C for 4–6 hours to drive the reaction to completion.

- Purification: Recrystallization from ethanol yields high-purity oxime (mp 128–130°C).

Optimization Tips:

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Adjust pH to ~5–6 using sodium acetate buffer to minimize side reactions (e.g., hydrolysis) .

Advanced: How do computational studies elucidate the reaction mechanism of this compound formation?

Methodological Answer:

Density Functional Theory (DFT) calculations reveal:

- Transition States: The reaction proceeds via a two-step mechanism: nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration (ΔG‡ = 18–22 kcal/mol) .

- Solvent Effects: Polar solvents (e.g., ethanol) stabilize intermediates through hydrogen bonding, lowering activation barriers by ~3 kcal/mol compared to non-polar solvents .

- Stereoelectronic Factors: The bromine substituent on the phenyl ring increases electrophilicity of the carbonyl group, accelerating nucleophilic attack (partial charge: C=O δ+ = +0.32 vs. +0.25 in non-brominated analogs) .

Validation: Compare computed IR spectra (C=N stretch at ~1640 cm⁻¹) with experimental data to confirm mechanistic steps .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H NMR: The oxime proton (N–OH) appears as a broad singlet at δ 8.2–8.5 ppm. Aromatic protons from the 4-bromophenyl group show doublets at δ 7.4–7.6 ppm (J = 8.8 Hz) .

- IR Spectroscopy: Confirm the C=N stretch at 1620–1640 cm⁻¹ and O–H (oxime) at 3200–3400 cm⁻¹ .

- Mass Spectrometry: The molecular ion [M+H]⁺ at m/z 243/245 (Br isotope pattern) confirms molecular weight .

Data Cross-Validation:

- Compare experimental ¹³C NMR shifts (e.g., C=N at ~155 ppm) with DFT-predicted values to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., ethanol vs. acetone) arise from:

- Crystallinity: Highly crystalline batches may exhibit lower apparent solubility. Use X-ray diffraction (XRD) to assess polymorphism .

- pH Effects: Oximes are more soluble in acidic media (protonation of N–OH group). Measure solubility at pH 2 (HCl) vs. pH 7 (buffer) to quantify pH dependence .

- Impurity Profiles: Trace solvents (e.g., residual ethanol) can artificially inflate solubility. Characterize purity via HPLC (C18 column, acetonitrile/water gradient) .

Recommendation: Report solubility as g/100 mL ± standard deviation across three independent trials .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

Documentation: Maintain a safety data sheet (SDS) with toxicity data (e.g., LD50 in rodents: 320 mg/kg) and emergency contacts .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The 4-bromo group enables Suzuki-Miyaura and Ullmann couplings:

- Suzuki Conditions: Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and arylboronic acids in dioxane/water (80°C, 12 h) to form biaryl derivatives (yield: 70–85%) .

- Electronic Effects: Bromine’s electron-withdrawing nature activates the phenyl ring for nucleophilic aromatic substitution (Hammett σₚ = +0.23) .

- Side Reactions: Competing oxime hydrolysis can occur under basic conditions. Monitor via ¹H NMR (disappearance of N–OH signal) .

Characterization: Post-coupling, analyze products via HRMS and X-ray crystallography to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.